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Compound of Interest

Compound Name: Dehydrogriseofulvin

Cat. No.: B194194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dehydrogriseofulvin, a significant derivative of the antifungal agent Griseofulvin. Due to the

limited availability of a complete, published dataset for Dehydrogriseofulvin, this document

presents the known spectroscopic information for Dehydrogriseofulvin and its close

analogue, 7-dechloro-dehydrogriseofulvin. For comparative purposes, detailed and

established data for the parent compound, Griseofulvin, is also provided. This information is

crucial for the identification, characterization, and analysis of these compounds in research and

drug development settings.

Introduction
Dehydrogriseofulvin is the immediate biosynthetic precursor to Griseofulvin, an orally active

antifungal drug used to treat a variety of dermatophyte infections. The key structural difference

is the presence of a double bond in the cyclohexene ring of Dehydrogriseofulvin, which is

reduced to a single bond in Griseofulvin. This structural variation significantly influences the

spectroscopic properties of the molecule. Understanding these properties is essential for

monitoring biosynthetic pathways, identifying metabolites, and developing new antifungal

agents.
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The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data for Dehydrogriseofulvin and its related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete assigned ¹H and ¹³C NMR dataset for Dehydrogriseofulvin is not readily

available in the public domain, data for its close analog, Griseofulvin, is well-documented and

serves as an excellent reference for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Spectroscopic Data of Griseofulvin

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

6.09 s 1H H-5'

5.53 d (J=1.8 Hz) 1H H-3'

4.19 s 3H OCH₃-6

3.96 s 3H OCH₃-4

3.93 s 3H OCH₃-2'

3.53 q (J=7.1 Hz) 1H H-6'

2.53 m 2H H₂-5'

1.18 d (J=7.1 Hz) 3H CH₃-6'

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data of Griseofulvin
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Chemical Shift (δ) (ppm) Assignment

197.0 C-4'

191.5 C-3

170.3 C-2'

164.2 C-7a

162.8 C-6

157.9 C-4

104.8 C-5'

101.9 C-3a

91.3 C-2

89.8 C-7

61.9 OCH₃-2'

56.4 OCH₃-4

56.0 OCH₃-6

43.8 C-6'

39.2 C-5'

31.8 C-3'

21.4 CH₃-6'

Solvent: CDCl₃. Data is compiled from publicly available spectral databases.

For Dehydrogriseofulvin, the key differences in the ¹H NMR spectrum would be the

appearance of vinylic proton signals in the cyclohexadienone ring and the absence of the

aliphatic protons seen in Griseofulvin at positions 3' and 5'. The ¹³C NMR would similarly reflect

the presence of additional sp² hybridized carbons.
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The IR spectrum provides valuable information about the functional groups present in a

molecule. The data for a dehydro-griseofulvin analog provides insight into the characteristic

absorptions of Dehydrogriseofulvin.

Table 3: IR Spectroscopic Data of 7-dechloro-6'-hydroxy-dehydrogriseofulvin

Wavenumber (cm⁻¹) Intensity Assignment

3397 Strong, Broad O-H Stretch

2922, 2851 Medium C-H Stretch (aliphatic)

1697 Strong C=O Stretch (ketone)

1616 Strong C=C Stretch (conjugated)

1587 Strong C=C Stretch (aromatic)

1456 Medium C-H Bend (aliphatic)

1219 Strong C-O Stretch (ether)

1157, 1114, 1039 Strong C-O Stretch (ether/alcohol)

Data obtained from a study on griseofulvin derivatives.[1]

For comparison, the IR spectrum of Griseofulvin typically shows strong absorptions for the

carbonyl groups around 1715 cm⁻¹ and 1658 cm⁻¹, C=C stretching around 1615 cm⁻¹, and

various C-O stretching bands. The presence of the additional double bond in

Dehydrogriseofulvin is expected to slightly shift the positions of the carbonyl and C=C

stretching frequencies due to changes in conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly sensitive to the extent of conjugation.

Table 4: UV-Vis Spectroscopic Data
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Compound λmax (nm) Solvent

Dehydrogriseofulvin Analog (7-

dechloro-6'-hydroxy)
211, 288 Methanol

Griseofulvin 291 Methanol/Water

Griseofulvin 286, 325 Not specified

Data for the dehydrogriseofulvin analog is from a study on griseofulvin derivatives.[1]

Griseofulvin data is from various public sources.

The extended conjugation in Dehydrogriseofulvin compared to Griseofulvin is expected to

result in a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on common laboratory practices and information from

related studies.

NMR Spectroscopy
Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to single lines for each carbon. A larger number of scans is usually required

compared to ¹H NMR.

IR Spectroscopy
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Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of

the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively,

a thin film can be cast from a volatile solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the empty sample holder or KBr pellet is first recorded and

subtracted from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent

(e.g., methanol, ethanol, or water). The concentration is adjusted to give an absorbance

reading within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 200-400

nm). A baseline is recorded using a cuvette containing only the solvent.

Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of

Dehydrogriseofulvin and the relationship between the different analytical techniques.
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Caption: Workflow for the spectroscopic characterization of Dehydrogriseofulvin.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of

Dehydrogriseofulvin, leveraging available information on the compound and its close

structural relatives. The provided tables and experimental protocols offer a foundational

understanding for researchers and professionals involved in the study and development of this

class of compounds. Further research to obtain and publish a complete, assigned NMR dataset

for Dehydrogriseofulvin would be a valuable contribution to the scientific community.
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1. (-)-Dehydrogriseofulvin | C17H15ClO6 | CID 3082005 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Dehydrogriseofulvin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194194#spectroscopic-data-of-dehydrogriseofulvin-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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